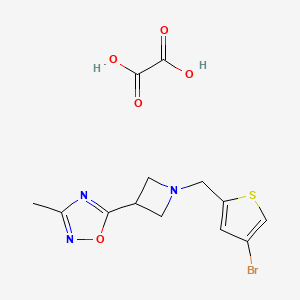
5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C13H14BrN3O5S and its molecular weight is 404.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and an azetidine moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1396801-97-0 |
| Molecular Weight | 404.24 g/mol |
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Studies have shown that derivatives of the 1,3,4-oxadiazole scaffold possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with the oxadiazole ring have demonstrated effectiveness against various bacterial strains. A study noted that certain 1,3,4-oxadiazole derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Antifungal and Antiviral Properties : The presence of the oxadiazole moiety has also been linked to antifungal and antiviral activities. Research indicated that some derivatives inhibited fungal growth and showed potential against viral infections .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been a focus in recent studies. For example:
- Mechanism of Action : Some compounds have been found to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and disruption of metabolic pathways critical for cancer cell survival .
- Specific Studies : A study highlighted that certain oxadiazole derivatives significantly inhibited the growth of breast cancer cell lines in vitro, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory effects of compounds featuring the oxadiazole structure. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity, finding that specific compounds showed potent inhibition against Mycobacterium bovis BCG .
- Desai et al. (2018) : Focused on pyridine-based 1,3,4-oxadiazole derivatives and their antitubercular effects, demonstrating significant activity against drug-resistant strains .
Properties
IUPAC Name |
5-[1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS.C2H2O4/c1-7-13-11(16-14-7)8-3-15(4-8)5-10-2-9(12)6-17-10;3-1(4)2(5)6/h2,6,8H,3-5H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCIQXRGJPYTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CC(=CS3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














